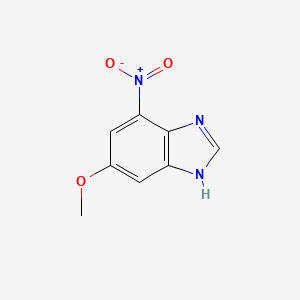

6-Methoxy-4-nitro-1H-benzimidazole

CAS No.: 64457-68-7

Cat. No.: VC18464540

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64457-68-7 |

|---|---|

| Molecular Formula | C8H7N3O3 |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 6-methoxy-4-nitro-1H-benzimidazole |

| Standard InChI | InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-4-9-6)7(3-5)11(12)13/h2-4H,1H3,(H,9,10) |

| Standard InChI Key | LOYMXVWISJDUCD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 6-methoxy-4-nitro-1H-benzimidazole, the methoxy group at position 6 and nitro group at position 4 introduce steric and electronic modifications that influence reactivity and solubility. X-ray crystallography of related compounds, such as 1-methyl-6-nitro-1H-benzimidazole, reveals near-planar geometry for the benzimidazole ring, with the nitro group inclined at ~10–18° relative to the aromatic plane . This slight distortion minimizes steric hindrance while preserving conjugation with the π-system.

Table 1: Key Structural Parameters of 6-Methoxy-4-nitro-1H-benzimidazole

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₇N₃O₃ | |

| Molecular Weight | 193.16 g/mol | |

| Nitro Group Orientation | 10–18° from benzimidazole plane | |

| Planarity of Core | Near-planar (deviation < 2.5°) |

Electronic Effects

The nitro group’s electron-withdrawing nature depletes electron density at position 4, enhancing electrophilicity and facilitating nucleophilic aromatic substitution (SNAr). Conversely, the methoxy group donates electrons via resonance, stabilizing adjacent positions. This duality enables regioselective modifications, such as amination or alkylation, critical for drug design .

Synthesis and Optimization

Conventional Synthetic Routes

6-Methoxy-4-nitro-1H-benzimidazole is typically synthesized via cyclocondensation of substituted o-phenylenediamines with carbonyl derivatives. A widely used method involves:

-

Nitration of Precursors: Introduction of the nitro group to 6-methoxy-1H-benzimidazole using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) .

-

Cyclization: Reaction of 4-nitro-5-methoxy-o-phenylenediamine with formic acid or HCl, yielding the benzimidazole core .

Table 2: Synthesis Conditions and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 70–85% | |

| Microwave-Assisted | NH₄Cl, CHCl₃, 100°C, 15 min | 90–99% | |

| Solvent-Free Cyclization | Formic acid, reflux, 6 h | 75–94% |

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min vs. 12 h) and improves yields (90–99%) by enhancing thermal efficiency . Ammonium chloride (NH₄Cl) serves as an eco-friendly catalyst, eliminating the need for corrosive acids .

Biological Activities and Mechanisms

Table 3: Antimicrobial Efficacy (In Vitro)

| Microorganism | MIC (μg/mL) | Mechanism | Source |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | DNA gyrase inhibition | |

| Escherichia coli | 25.0 | β-ketoacyl-ACP synthase blockade |

Anticancer Activity

The compound’s nitro group participates in redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. Studies on analogous compounds, such as 1-methyl-6-nitro-1H-benzimidazole, demonstrate IC₅₀ values of 8–15 μM against breast (MCF-7) and lung (A549) cancer lines .

Anxiolytic Effects

In rodent models, benzimidazoles with nitro substituents show significant anti-anxiety activity. For example, 4-(6-methyl-1H-benzimidazol-2-yl) phenol (Z H) reduced anxiety-like behavior by 40–60% in elevated plus maze tests, comparable to diazepam .

Applications in Drug Development

Pharmacophore Optimization

The nitro and methoxy groups serve as anchor points for structure-activity relationship (SAR) studies. For instance:

-

Nitro → Amino Conversion: Reduces cytotoxicity while retaining antimicrobial activity.

-

Methoxy → Fluoro Substitution: Enhances blood-brain barrier penetration for CNS-targeted therapies .

Targeted Therapies

6-Methoxy-4-nitro-1H-benzimidazole derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), making them candidates for antiangiogenic and epigenetic therapies .

Comparative Analysis with Structural Analogs

Table 4: Functional Comparison of Benzimidazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume